molecular formula C20H19N5O4S B2804865 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020975-69-2

4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2804865
CAS No.: 1020975-69-2
M. Wt: 425.46
InChI Key: ZPYVPJOLUUNJBA-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound with significant interest in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves multiple steps:

  • Formation of the triazolo-pyridazine core: Typically synthesized through the cyclization of hydrazine derivatives with suitable dicarbonyl compounds.

  • Substitution reactions: Introduction of the phenyl group using Suzuki-Miyaura or other cross-coupling reactions.

  • Alkylation: Attachment of the 2-(benzenesulfonamide)ethyl group via nucleophilic substitution.

  • Methoxylation: Introduction of the methoxy group through O-methylation using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production may involve:

  • Optimizing reaction conditions: Temperature, pressure, and the use of catalysts to improve yields and purity.

  • Scaling up processes: Employing larger reactors and continuous flow systems for efficient production.

  • Purification: Techniques like recrystallization, column chromatography, or preparative HPLC to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, to form hydroxyl derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amino group using common reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium, platinum.

  • Solvents: Acetonitrile, dichloromethane, ethanol, depending on the reaction specifics.

Major Products Formed:
  • Oxidation products: Hydroxylated derivatives.

  • Reduction products: Aminated derivatives.

  • Substitution products: Various alkyl, aryl, or acyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules.

Biology: Investigated for potential interactions with biological macromolecules such as proteins and enzymes, which could lead to new biochemical tools or drug candidates.

Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, or anticancer activities due to the presence of the sulfonamide group.

Comparison with Similar Compounds

Similar Compounds:

  • 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)benzenesulfonamide: Differing by the position of the triazolo-pyridazinyl group.

  • 4-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: Differing by the alkoxy group.

Uniqueness: The specific structural arrangement of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide provides distinct reactivity and interaction profiles compared to its analogs, potentially leading to unique applications in various scientific fields.

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Properties

IUPAC Name

4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-28-16-7-9-17(10-8-16)30(26,27)21-13-14-29-19-12-11-18-22-23-20(25(18)24-19)15-5-3-2-4-6-15/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYVPJOLUUNJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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